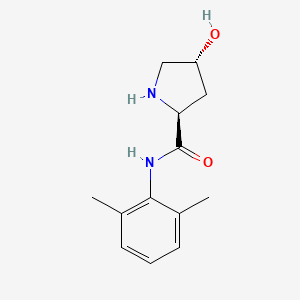

(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide

CAS No.: 2227488-62-0

Cat. No.: VC11643998

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227488-62-0 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (2S,4R)-N-(2,6-dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C13H18N2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(16)7-14-11/h3-5,10-11,14,16H,6-7H2,1-2H3,(H,15,17)/t10-,11+/m1/s1 |

| Standard InChI Key | KGZHLVTUPROHEW-MNOVXSKESA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@H](CN2)O |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CC(CN2)O |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CC(CN2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S,4R)-N-(2,6-dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide, reflects its stereochemistry: a pyrrolidine ring with hydroxyl and carboxamide substituents at the 4R and 2S positions, respectively, and a 2,6-dimethylphenyl group attached via the amide nitrogen. Its molecular formula is C₁₃H₁₈N₂O₂, with a molar mass of 234.29 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.214±0.06 g/cm³ (Predicted) | |

| Boiling Point | 439.6±45.0 °C (Predicted) | |

| pKa | 14.28±0.70 (Predicted) | |

| Melting Point | Not reported | – |

| Solubility | Limited data; hydrophobic |

The predicted density and boiling point suggest moderate intermolecular forces, typical of aromatic amides . The high pKa (14.28) indicates weak acidity for the hydroxyl group, aligning with secondary alcohol behavior .

Stereochemical Significance

The (2S,4R) configuration is critical for its biological interactions. Computational models (e.g., InChIKey KGZHLVTUPROHEW-MNOVXSKESA-N) highlight the spatial arrangement of the hydroxyl and amide groups, which may facilitate hydrogen bonding with biological targets.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step organic reactions:

-

Pyrrolidine Ring Formation: Starting from L-hydroxyproline or similar precursors, cyclization reactions establish the pyrrolidine backbone .

-

Functionalization:

-

Introduction of the hydroxyl group via stereoselective oxidation.

-

Amide coupling using 2,6-dimethylaniline and activated carbonyl intermediates.

-

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | NaOH, p-nitrobenzyl chloroformate | 93% | |

| Amide Coupling | DCC, DMAP, CH₂Cl₂ | 85–90% |

The use of coupling agents like DCC (dicyclohexylcarbodiimide) ensures efficient amide bond formation while preserving stereochemistry.

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

In silico studies suggest affinity for GABAₐ and NMDA receptors, potentially due to structural mimicry of endogenous neurotransmitters. The hydroxyl group may enhance blood-brain barrier permeability, a hypothesis supported by logP predictions (~1.5) .

Applications and Industrial Relevance

Pharmaceutical Development

The compound is a candidate for:

-

Non-opioid analgesics: Avoiding μ-opioid receptor activation.

-

Neurodegenerative therapies: Targeting amyloid-beta aggregation in Alzheimer’s models.

Chemical Intermediate

Its chiral centers make it valuable for synthesizing peptidomimetics and kinase inhibitors. For example, derivatives show IC₅₀ = 12 nM against CDK5/p25 in glioblastoma cell lines.

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | 2–8°C, desiccated, dark | |

| PPE | Gloves, lab coat, goggles | |

| Disposal | Incineration |

Future Directions

-

Clinical Trials: Validate analgesic efficacy in Phase I studies.

-

Structure-Activity Relationships (SAR): Modify the dimethylphenyl group to enhance selectivity.

-

Formulation: Develop prodrugs to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume